

CC214-2 Induced Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC214-2

Cat. No.: B8579109

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism by which the mTOR kinase inhibitor **CC214-2** induces autophagy, a critical process for professionals in oncology and drug development to understand for therapeutic applications.

Introduction

CC214-2 is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a pivotal kinase that regulates cell growth, proliferation, and survival.^{[1][2][3][4]} Hyperactivation of the mTOR signaling pathway is a common feature in many cancers, including glioblastoma, making it a prime target for therapeutic intervention.^{[1][2][3][4][5]} Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), **CC214-2** and its in vitro counterpart, CC214-1, effectively suppress the kinase activity of both mTORC1 and the rapamycin-resistant mTOR Complex 2 (mTORC2).^{[1][2][3][4]}

A significant consequence of mTOR inhibition by **CC214-2** is the potent induction of autophagy.^{[1][2][3][4]} Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis and survive stress conditions, such as nutrient deprivation.^{[6][7][8]} In the context of cancer therapy, autophagy can act as a double-edged sword. While in some cases it can lead to cell death, it often serves as a pro-survival mechanism, enabling cancer cells to resist the effects of chemotherapy.^{[1][2]} Research has demonstrated that the autophagy induced by CC214 compounds prevents tumor cell death, and that pharmacological or genetic inhibition of this autophagic response significantly sensitizes cancer cells to the cytotoxic effects of **CC214-2**.^{[1][2][9]}

This guide will delve into the core mechanisms of **CC214-2**-induced autophagy, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

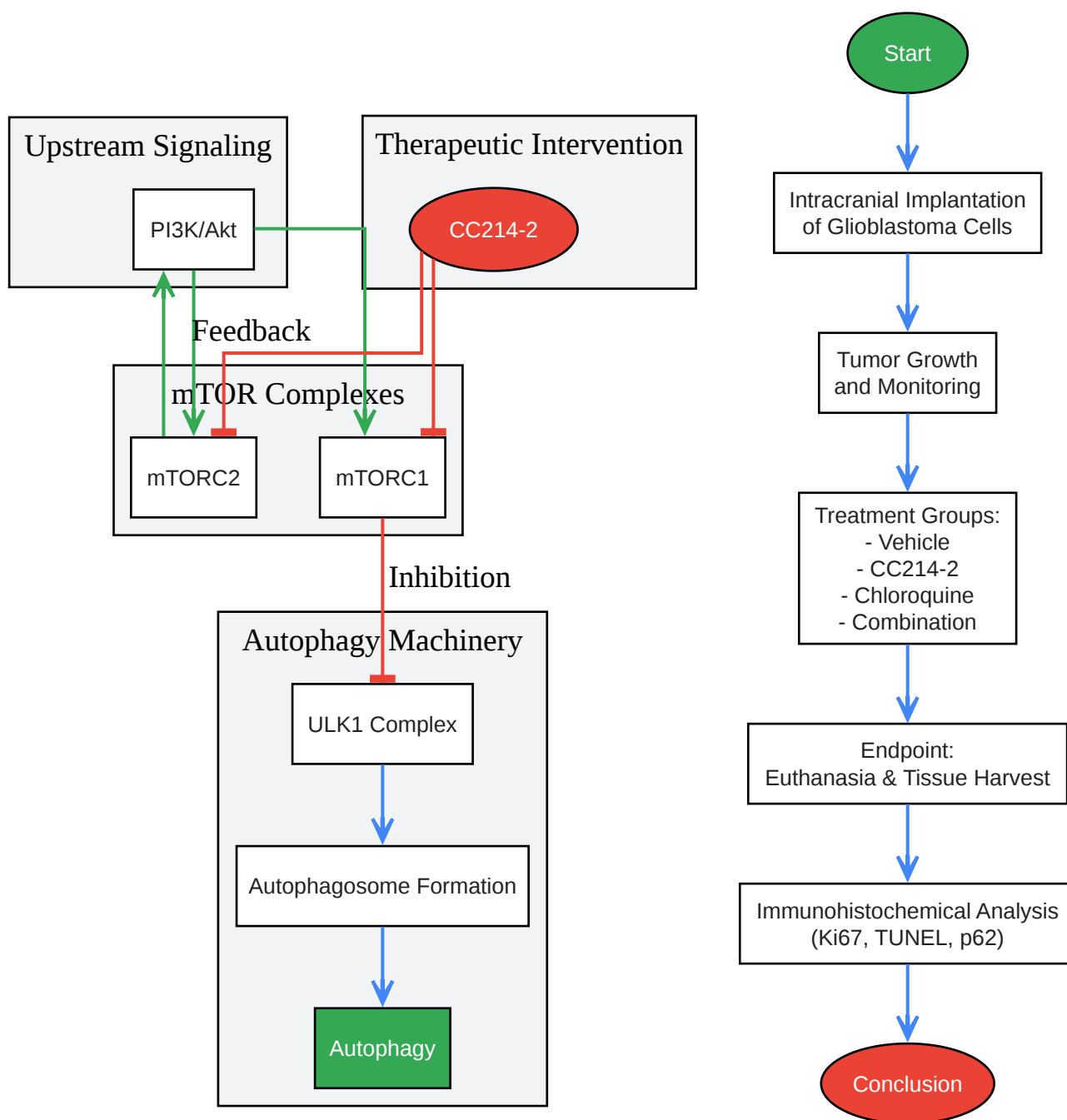
Mechanism of Action: mTOR Inhibition and Autophagy Induction

The primary mechanism by which **CC214-2** induces autophagy is through the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2.

mTORC1 and Autophagy Regulation:

mTORC1 is a central regulator of autophagy.^{[6][7]} Under normal, nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome.^{[6][10][11]} The ULK1 complex consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.^[12] By inhibiting mTORC1, **CC214-2** prevents the inhibitory phosphorylation of the ULK1 complex.^{[7][11]} This disinhibition allows the ULK1 complex to become active and phosphorylate downstream components of the autophagy machinery, thereby initiating the formation of the phagophore, the precursor to the autophagosome.^{[6][13]}

Signaling Pathway Diagram:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 8. bocsci.com [bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic phosphorylation of the ULK complex regulates cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CC214-2 Induced Autophagy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8579109#cc214-2-induced-autophagy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com